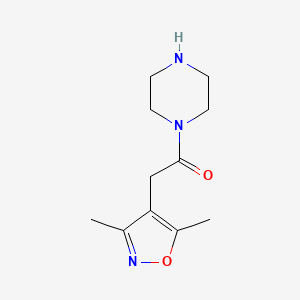
2-(Dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel piperazine derivatives has been explored in the provided studies. In the first study, a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method appears to be highly useful and efficient for creating these compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first study were characterized by various spectroscopic methods, including IR, ^1H and ^13C NMR, and mass spectral studies . These techniques provided detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and potential biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these piperazine derivatives are significant as they demonstrate the reactivity of the starting materials and the formation of the desired products. The cyclo condensation reaction in the first study is a key reaction that leads to the formation of the imidazole ring, which is a common feature in many biologically active molecules .
Physical and Chemical Properties Analysis
While the provided papers do not give explicit details on the physical and chemical properties of the synthesized compounds, such properties can be inferred from the molecular structure and the presence of specific functional groups. For instance, the presence of the piperazine ring suggests that these compounds may possess basic properties and could form salts with acids . The imidazole ring indicates potential for varied chemical reactivity, given its presence in many pharmacologically active compounds.
Biological Evaluation and Case Studies
The first study also includes an in vitro antimicrobial evaluation of the synthesized compounds. Among the new compounds, 5d, 5e, 5h, and 5m showed excellent antibacterial and antifungal activities when compared to standard drugs . This suggests that these compounds could be promising candidates for further development as antimicrobial agents.
In the second study, the synthesized compounds were evaluated for their antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activity using the plus maze method. Compounds 3a and 3k were found to significantly reduce the duration of immobility times and also showed significant antianxiety activity . These findings provide a basis for potential case studies in the future, where these compounds could be further investigated in clinical settings to assess their efficacy and safety as antidepressant and antianxiety agents.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study demonstrated the synthesis and spectral characterization of piperazine derivatives, focusing on their in vitro antimicrobial activities. Compounds synthesized showed notable antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
- Another research effort involved the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety. These compounds were synthesized efficiently and characterized, highlighting a methodological advancement in producing potentially bioactive molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Biological Evaluation and Potential Therapeutic Uses
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities, revealing that some compounds significantly reduced immobility times in albino mice, indicating potential as antidepressant and antianxiety agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
- Research on naphthalimides with piperazine substituent focused on their luminescent properties and photo-induced electron transfer, suggesting applications in developing pH-sensitive probes and materials with specific fluorescence properties (Gan, Chen, Chang, & Tian, 2003).
Novel Synthesis Approaches and Structural Insights
- A study reported the green microwave-assisted synthesis of certain piperazine-1-yl derivatives, offering an eco-friendly and efficient synthesis pathway. The synthesized compounds were characterized, including crystal structure analysis, to understand better their molecular arrangements and potential interactions (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
- Another research effort highlighted the synthesis of s-triazine-based thiazolidinones as antimicrobial agents, showcasing a novel series of compounds with promising antimicrobial activity against various bacterial and fungal strains. This study emphasizes the role of chemical synthesis in addressing microbial resistance by developing new therapeutic agents (Patel, Patel, Kumari, & Patel, 2012).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(9(2)16-13-8)7-11(15)14-5-3-12-4-6-14/h12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQYYNOXNWWMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)


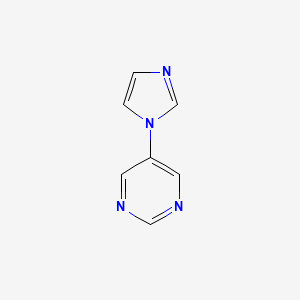
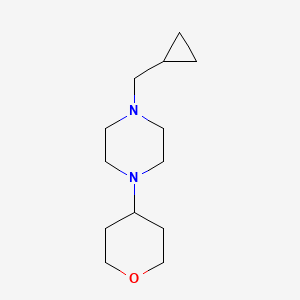
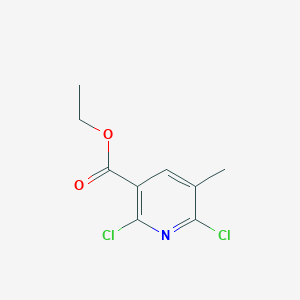
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)
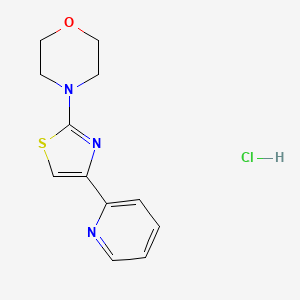
![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)
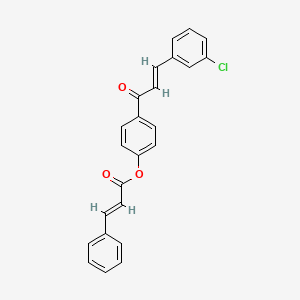
![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)